3-(4-Oxopiperidin-1-yl)propanenitrile
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Overview
Description
3-(4-Oxopiperidin-1-yl)propanenitrile is a chemical compound that features a piperidine ring with an oxo group at the 4-position and a propanenitrile group attached to the nitrogen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine and appropriate nitrile precursors.
Reaction Conditions: The reaction involves the formation of the piperidine ring followed by the introduction of the nitrile group. Conditions may include the use of strong bases or acids, and the reaction is often carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors or batch processes to ensure consistent quality and yield.
Purification: The compound is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The piperidine ring can undergo oxidation to form the corresponding lactam.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Sodium chlorite, hydrogen peroxide, or other oxidizing agents under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Oxidation Products: Piperidone derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Amides, esters, or thioethers depending on the nucleophile used.
Scientific Research Applications
3-(4-Oxopiperidin-1-yl)propanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological systems, particularly in the context of enzyme inhibition or receptor binding.
Industry: It is used in the production of various chemical products, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which 3-(4-oxopiperidin-1-yl)propanenitrile exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system or industrial process .
Comparison with Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) used in anticoagulant therapy.
Piperidine Derivatives: Various compounds with different substituents on the piperidine ring, used in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
3-(4-oxopiperidin-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-4-1-5-10-6-2-8(11)3-7-10/h1-3,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALGJCUDZULFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225599-16-5 |
Source
|
Record name | 4-Oxo-1-piperidinepropanenitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSD46PN7N8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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